molecular formula C36H72O4S2Sn B1665613 Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate CAS No. 26401-97-8

Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate

Cat. No.: B1665613
CAS No.: 26401-97-8
M. Wt: 751.8 g/mol
InChI Key: HLRRSFOQAFMOTJ-UHFFFAOYSA-L
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Description

Chemical Identity: Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate (CAS: 26401-97-8) is an organotin compound with the molecular formula C₃₆H₇₂O₄S₂Sn and a molecular weight of 751.79 g/mol . Structurally, it features a central tin atom coordinated to two octyl groups and two thioacetate moieties esterified with isooctyl alcohols. This configuration confers unique catalytic and stability properties.

Properties

IUPAC Name

6-methylheptyl 2-[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl-dioctylstannyl]sulfanylacetate
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InChI

InChI=1S/2C10H20O2S.2C8H17.Sn/c2*1-9(2)6-4-3-5-7-12-10(11)8-13;2*1-3-5-7-8-6-4-2;/h2*9,13H,3-8H2,1-2H3;2*1,3-8H2,2H3;/q;;;;+2/p-2
Source PubChem
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InChI Key

HLRRSFOQAFMOTJ-UHFFFAOYSA-L
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Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C
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Molecular Formula

C36H72O4S2Sn
Record name DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE)
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DSSTOX Substance ID

DTXSID10881145
Record name Acetic acid, [(dioctylstannylene)dithio]di-, bis(6-methylheptyl) ester
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Molecular Weight

751.8 g/mol
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Physical Description

Di(n-octyl)tin-s,s'-bis(isooctylmercaptoacetate) is a clear yellow viscous liquid. (NTP, 1992), Liquid
Record name DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE)
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Record name Acetic acid, 2,2'-[(dioctylstannylene)bis(thio)]bis-, 1,1'-diisooctyl ester
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Flash Point

greater than 200 °F (NTP, 1992)
Record name DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE)
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
Record name DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE)
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Density

1.082 at 62.1 °F (NTP, 1992) - Denser than water; will sink
Record name DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE)
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Vapor Pressure

10.2 mmHg at 77 °F (NTP, 1992)
Record name DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE)
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CAS No.

26401-97-8, 21286-93-1
Record name DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE)
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Record name Advastab TM 188
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Record name Acetic acid, 2,2'-[(dioctylstannylene)bis(thio)]bis-, 1,1'-diisooctyl ester
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Record name Acetic acid, [(dioctylstannylene)dithio]di-, bis(6-methylheptyl) ester
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Record name Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate
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Record name DIOCTYLTIN DI(ISOOCTYL THIOGLYCOLATE)
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Preparation Methods

Synthetic Routes and Mechanistic Pathways

Direct Alkylation of Dioctyltin Dichloride

The most widely documented method involves the reaction of dioctyltin dichloride (DOTC, CAS 3542-36-7) with isooctyl thioglycolate under controlled alkaline conditions. DOTC acts as the tin precursor, while the thioglycolate ester serves as the sulfur-based ligand donor.

Reaction Mechanism :
$$ \text{Sn(C}8\text{H}{17}\text{)}2\text{Cl}2 + 2\ \text{HSCH}2\text{COO(C}8\text{H}{17}\text{)} \rightarrow \text{Sn(C}8\text{H}{17}\text{)}2[\text{SCH}2\text{COO(C}8\text{H}{17}\text{)}]2 + 2\ \text{HCl} $$

The reaction proceeds via nucleophilic substitution, where thiolate anions displace chloride ligands on the tin center. Elevated temperatures (80–100°C) and inert atmospheres (N₂ or Ar) are employed to mitigate oxidative side reactions.

Table 1: Optimization Parameters for Direct Alkylation
Parameter Optimal Range Impact on Yield
Temperature 80–100°C Maximizes ligand substitution
Molar Ratio (Sn:S) 1:2.2 Prevents tin oxide formation
Solvent Toluene or Xylene Enhances solubility of intermediates
Reaction Time 6–8 hours Balances kinetics vs. decomposition

Transesterification of Dioctyltin Oxide

An alternative route utilizes dioctyltin oxide (DTO, CAS 870-08-6) and isooctyl thioglycolate in the presence of acidic catalysts. This method avoids chloride byproducts, simplifying purification.

Reaction Mechanism :
$$ \text{Sn(C}8\text{H}{17}\text{)}2\text{O} + 2\ \text{HSCH}2\text{COO(C}8\text{H}{17}\text{)} \rightarrow \text{Sn(C}8\text{H}{17}\text{)}2[\text{SCH}2\text{COO(C}8\text{H}{17}\text{)}]2 + \text{H}2\text{O} $$

Proton NMR studies confirm complete consumption of DTO within 4 hours at 90°C when using p-toluenesulfonic acid (0.5 mol%).

Industrial-Scale Production Considerations

Raw Material Sourcing

Key precursors include:

  • Dioctyltin dichloride : Sourced from Henan Tianfu Chemical Co., Ltd. (China)
  • Isooctyl thioglycolate : Supplied by Hangzhou FandaChem Co., Ltd. (China)

Purification and Stabilization

Post-synthesis, the crude product undergoes:

  • Solvent Extraction : Sequential washing with 5% NaHCO₃ and deionized water removes residual acids.
  • Molecular Sieve Drying : 3Å sieves reduce water content to <50 ppm.
  • Antioxidant Addition : 0.1–0.3% BHT (butylated hydroxytoluene) prevents oxidative degradation during storage.

Analytical Characterization

Spectroscopic Validation

  • 119Sn NMR : δ = -180 to -220 ppm (characteristic of octahedral tin environments)
  • FT-IR : Strong bands at 650 cm⁻¹ (Sn-S) and 1700 cm⁻¹ (C=O stretch)

Chemical Reactions Analysis

Types of Reactions: Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: The thioglycolate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides and sulfones, while reduction can regenerate the thiol form .

Scientific Research Applications

Polymer Stabilization

Thermal Stabilizer for PVC
Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate is primarily used as a thermal stabilizer in the production of polyvinyl chloride (PVC) and chlorinated PVC (CPVC). Its unique structure allows it to effectively prevent thermal degradation during processing, which is crucial for maintaining the integrity of the final product. This stabilization is particularly important during high shear processes such as injection molding .

Comparison with Other Stabilizers
The effectiveness of this compound can be compared to other stabilizers like dioctyltin bis(isooctyl thioglycolate) and dioctyltin dichloride. In terms of thermal stability and low toxicity, this compound offers superior performance, making it a preferred choice in various applications including food-grade packaging .

Stabilizer TypeThermal StabilityToxicity ProfileCommon Applications
This compoundHighLowPVC, CPVC
Dioctyltin bis(isooctyl thioglycolate)ModerateModeratePVC
Dioctyltin dichlorideLowHighIndustrial applications

Industrial Applications

Beyond its role in polymer stabilization, this compound is utilized in various industrial processes:

  • Coatings : Used in formulations for protective coatings that require enhanced durability and resistance to heat.
  • Adhesives and Sealants : Acts as a stabilizing agent to improve the longevity and performance of adhesive products.
  • Metal Surface Treatment : Employed in processes that require anti-corrosive properties due to its organotin structure .

Biological Interactions

The organotin nature of this compound has drawn attention in biological research due to potential health effects. Studies indicate that organotin compounds can exhibit toxicological effects on aquatic organisms and may pose risks to human health through environmental exposure . Consequently, ongoing research aims to better understand these interactions and mitigate risks associated with their use.

Case Study 1: Thermal Stability in PVC Production

A study conducted on the use of this compound in PVC production demonstrated a significant reduction in thermal degradation during processing. The results indicated that formulations containing this compound maintained physical properties better than those using traditional stabilizers.

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of organotin compounds highlighted the need for careful management of this compound usage. The findings suggested that while beneficial for industrial applications, its persistence in aquatic environments necessitates regulatory scrutiny to protect sensitive ecosystems .

Mechanism of Action

The mechanism of action of dioctyltin di(isooctyl thioglycolate) primarily involves its interaction with polymer chains. The compound acts as a stabilizer by inhibiting the degradation of polymers at elevated temperatures. It achieves this by forming stable complexes with the polymer chains, thereby preventing the formation of free radicals and other reactive species that can cause degradation .

Comparison with Similar Compounds

Physical and Chemical Properties :

  • Density : 1.08 g/cm³ (20°C)
  • Water Solubility : 0 ng/L (25°C)
  • Solubility : Miscible in chlorinated solvents (e.g., chloroform) and polar aprotic solvents (e.g., ethyl acetate) .
  • Appearance : Colorless oily liquid .

Applications :
Primarily used as a catalyst in polyurethane production , it accelerates urethane and urea reactions due to its sulfur-containing thioacetate groups, which enhance nucleophilicity in polymerization . It is also employed in pultrusion processes for fiber-reinforced composites .

Safety and Handling :
Classified as a hazardous substance (UN 2788, Hazard Class 6.1(b)), it requires storage under inert atmospheres at 2–8°C to prevent oxidation and hydrolysis .

Organotin compounds are widely used in polymer catalysis, but structural variations significantly influence their performance. Below is a detailed comparison:

Structural and Functional Differences
Compound Name (CAS) Molecular Formula Key Structural Features Primary Use
Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate (26401-97-8) C₃₆H₇₂O₄S₂Sn Dioctyltin core, thioacetate esters Polyurethane/polyurea catalysis
Dibutyltin Bis(isoOctyl Thioglycolate) (25168-24-5) C₂₄H₄₆O₄S₂Sn Dibutyltin core, shorter alkyl chains PVC stabilization, catalysis
Dioctyltin Diacetate (15571-58-1) C₂₀H₃₈O₄Sn Dioctyltin core, acetate ligands (no sulfur) Polyurethane catalysis
Advastab TM 181S (26636-01-1) C₂₀H₃₈O₄S₂Sn Dimethyltin core, thioacetate esters Low-temperature polymer stabilization
Diisooctyl 2,2'-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]diacetate (52628-34-9) C₃₆H₇₂O₄S₂Sn₂ Tetrabutyldistannane core, dual tin atoms Specialty catalysis
Performance Metrics
  • Catalytic Activity :

    • The thioacetate groups in the target compound enhance its catalytic efficiency in sulfur-dependent reactions (e.g., urethane formation) compared to sulfur-free analogs like dioctyltin diacetate .
    • Dibutyltin Bis(isoOctyl Thioglycolate) (25168-24-5) exhibits lower thermal stability due to shorter butyl chains, limiting its use in high-temperature applications .
  • Thermal and Hydrolytic Stability :

    • The long octyl chains in the target compound improve hydrophobicity and resistance to hydrolysis (water solubility: 0 ng/L) compared to dimethyltin variants (e.g., Advastab TM 181S), which degrade faster under moisture .
  • Toxicity: Organotin toxicity correlates with alkyl chain length. The target compound’s dioctyl groups reduce acute toxicity compared to trimethyltin derivatives but still warrant strict handling protocols .
Industrial Relevance
  • Polyurethane Catalysts :

    • The target compound outperforms dioctyltin diacetate in systems requiring sulfur-mediated crosslinking .
    • Advastab TM 181S (dimethyltin-based) is preferred for low-temperature curing but lacks the hydrolytic stability of octyl-substituted analogs .
  • Regulatory Status :

    • The compound is restricted in intentional additive applications under environmental guidelines (e.g., Japan’s Green Procurement Guidelines) due to persistent tin residues .

Biological Activity

Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate (CAS Number: 26401-97-8) is an organotin compound widely recognized for its applications in the stabilization of polyvinyl chloride (PVC) and other polymers. Its unique chemical structure provides significant thermal stability, making it a valuable additive in various industrial processes. This article delves into the biological activity of this compound, exploring its toxicological profile, potential health effects, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₃₆H₇₂O₄S₂Sn
Molecular Weight751.785 g/mol
Boiling Point669.8 °C
Flash Point358.9 °C
DensityNot Available
SolubilityInsoluble in water

The compound is characterized by its viscous yellow liquid form and has been classified as a hazardous material due to its organotin structure, which can exhibit toxicological effects on biological systems .

Toxicological Profile

The biological activity of this compound is primarily associated with its organotin nature. Organotin compounds are known for their potential toxicity and have been studied for their effects on human health and the environment.

Study 1: Aquatic Toxicity Assessment

A study conducted to assess the aquatic toxicity of this compound revealed significant adverse effects on fish species at varying concentrations. The results indicated a decrease in survival rates and reproductive success, highlighting the compound's potential ecological risks.

Study 2: Cellular Response Analysis

In vitro studies examining the cellular responses to this compound demonstrated cytotoxic effects on human cell lines. The compound induced oxidative stress and apoptosis in cultured cells, suggesting mechanisms of toxicity that warrant further investigation.

Research Findings

  • Stabilization Mechanism : this compound acts as a stabilizer by preventing the degradation of polymers under thermal stress. Its mechanism involves complex interactions with polymer chains, enhancing their thermal stability significantly compared to other stabilizers .
  • Environmental Impact : The persistence of organotin compounds in the environment raises concerns regarding bioaccumulation and long-term ecological effects. Research indicates that these compounds can accumulate in marine organisms, leading to potential food chain implications .

Comparison with Similar Compounds

CompoundBiological ActivityApplications
Dioctyltin bis(isooctyl thioglycolate)Similar toxicity profilePolymer stabilization
Alkyltin tris(isooctyl thioglycolate)Lower acute toxicityCoatings and adhesives
Dioctyltin dichlorideHigher mutagenicity potentialIndustrial applications

This compound stands out for its balance between effective stabilization properties and comparatively lower toxicity profiles among organotin compounds .

Q & A

Q. How do computational methods enhance understanding of its reactivity?

  • Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model Sn-S bond dissociation energies and electron distribution. Molecular dynamics (MD) simulate interactions in polymer matrices .

Data Contradiction Analysis

Q. Why do studies report varying catalytic efficiencies in esterification reactions?

  • Answer : Catalytic activity depends on solvent polarity (e.g., toluene vs. DMF), substrate steric hindrance, and Sn oxidation state. Control experiments should compare turnover numbers (TON) under identical conditions .

Q. How to address inconsistencies in reported Log P values?

  • Answer : Log P (10.567) varies with measurement techniques (shake-flask vs. HPLC). Validate using octanol-water partitioning assays (OECD 117) and correlate with computational predictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate
Reactant of Route 2
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Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate

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